(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
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Overview
Description
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts to yield the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antiviral Agents: Triazole derivatives have shown potential as antiviral agents.
Enzyme Inhibition: Some triazole compounds inhibit enzymes like carbonic anhydrase, making them useful in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine largely depends on its application. In enzyme inhibition, the triazole ring interacts with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
- (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness:
- Cyclopropyl Group: The presence of the cyclopropyl group in (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets .
- Triazole Ring: The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-cyclopropyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3,7H2 |
InChI Key |
ALOASSNKLXEWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=N2)CN |
Origin of Product |
United States |
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